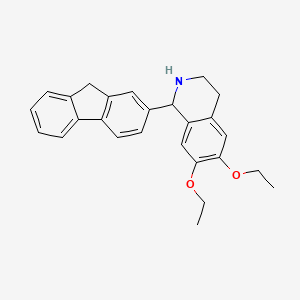![molecular formula C10H15IN3S+ B15006823 5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)
5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium is a heterocyclic compound that belongs to the thiazolo[3,2-c]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as amino, ethyl, iodomethyl, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-methylthiazole with ethyl iodide under basic conditions to form the intermediate 2-amino-4-methyl-5-ethylthiazole. This intermediate is then reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Cyclization Reactions: The amino group can participate in cyclization reactions to form additional heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides or sulfones.
Cyclization Products: Various fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiadiazolo[3,2-a]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the thiazole ring, resulting in different reactivity and applications.
Uniqueness
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodomethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H15IN3S+ |
|---|---|
Peso molecular |
336.22 g/mol |
Nombre IUPAC |
8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-5-amine |
InChI |
InChI=1S/C10H14IN3S/c1-3-8-6(2)13-10(12)14-7(4-11)5-15-9(8)14/h7,12H,3-5H2,1-2H3/p+1 |
Clave InChI |
NSMQLXJZSIAWNS-UHFFFAOYSA-O |
SMILES canónico |
CCC1=C(N=C([N+]2=C1SCC2CI)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B15006764.png)
![Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15006767.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15006774.png)
![4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B15006779.png)


![(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)



![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)
